molecular formula C12H16N2S B1271781 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine CAS No. 522606-42-4

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine

Cat. No.: B1271781
CAS No.: 522606-42-4
M. Wt: 220.34 g/mol
InChI Key: YCRNQRBHURSBNE-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine ( 522606-42-4) is a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery . With a molecular weight of 220.34 g/mol and the molecular formula C12H16N2S, this compound features a 5,6-dihydro-4H-1,3-thiazine core, a scaffold known for its diverse biological activities, coupled with a phenethyl-amine moiety that further enhances its potential for pharmacological investigation . The integration of both nitrogen and sulfur atoms within its structure makes it a valuable scaffold for exploring novel chemical space and structure-activity relationships. Researchers can employ several synthetic strategies to access this compound. A widely documented method involves the cyclization of phenethylamine with thioamide derivatives in the presence of a base such as potassium hydroxide, typically achieving moderate yields . Alternatively, adaptation of the Mannich reaction, using formaldehyde and primary amines with a dithiolate intermediate, offers a route with higher regioselectivity . For industrial-scale production, innovative approaches like continuous flow reactor synthesis have been demonstrated to enhance yield and efficiency, while mechanochemical (ball milling) methods provide a greener, solvent-free alternative aligned with modern chemistry principles . This compound serves as a key intermediate for the synthesis of more complex chemical entities. Its structure is amenable to various chemical transformations, including oxidation to form sulfoxides or sulfones, reduction of the thiazine ring, and substitution reactions at either the phenethyl-amine or the heterocyclic moiety . These properties make it a versatile building block in diversity-oriented synthesis for generating compound libraries. Thiazine derivatives are extensively studied for their potential interactions with various biological targets. While the specific mechanism of action for this compound is target-dependent, related 4-thiazolidinone and thiazine derivatives have been investigated as hits and lead compounds in high-throughput screening campaigns for a range of therapeutic areas . The presence of the 1,3-thiazine core suggests potential for significant pharmacological profiling, which researchers can explore in their specific assay systems. Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-9-14-12-13-8-4-10-15-12/h1-3,5-6H,4,7-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRNQRBHURSBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211082
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
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Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522606-42-4
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
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Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
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Record name N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Preparation Methods

Cyclization of Phenethylamine-Thioamide Precursors

The most widely documented method involves cyclization between phenethylamine and thioamide derivatives. Phenethylamine (β-phenylethylamine), synthesized via decarboxylation of L-phenylalanine using aromatic L-amino acid decarboxylase (AADC) or chemically through reduction of benzyl cyanide, reacts with thioamides in the presence of a base. For example, potassium hydroxide in ethanol facilitates ring closure at 60–80°C for 6–8 hours, yielding the thiazine core.

Reaction Scheme:
$$
\text{Phenethylamine} + \text{Thioamide} \xrightarrow[\text{Ethanol, KOH}]{60–80^\circ\text{C}} \text{(5,6-Dihydro-4H-thiazin-2-yl)-phenethyl-amine}
$$

This method achieves moderate yields (55–65%) but requires precise stoichiometric control to minimize byproducts like sulfoxides.

Mannich Reaction with Formaldehyde and Amines

Adapting protocols from analogous thiazine syntheses, the Mannich reaction employs formaldehyde and primary amines to construct the heterocyclic ring. A dithiolate intermediate, formed from phenethylamine and carbon disulfide, reacts with formaldehyde under basic conditions to yield the 5,6-dihydrothiazine framework.

Key Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Temperature: 50–70°C
  • Catalyst: Sodium hydroxide

This route offers higher regioselectivity (>80%) compared to cyclization methods but necessitates rigorous purification to remove unreacted amines.

Industrial-Scale Production Strategies

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A pilot-scale study demonstrated 85% yield by maintaining a residence time of 15 minutes at 100°C using supercritical ethanol as the solvent.

Advantages:

  • Reduced solvent waste
  • Consistent product quality
  • Higher throughput (≥1 kg/day)

Green Chemistry Approaches

Efforts to minimize hazardous reagents have led to solvent-free mechanochemical methods. Ball milling phenethylamine hydrochloride with thiourea derivatives in the presence of potassium carbonate produces the target compound with 70% yield and 98% purity.

Table 1: Comparison of Industrial Methods

Method Yield (%) Purity (%) Scalability
Continuous Flow 85 95 High
Mechanochemical 70 98 Moderate

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Ethanol and DMF are preferred solvents due to their polarity and boiling points. Catalytic screening reveals that potassium hydroxide outperforms sodium hydroxide in cyclization reactions, achieving 68% yield versus 52%.

Table 2: Solvent-Catalyst Performance

Solvent Catalyst Yield (%) Byproducts
Ethanol KOH 68 Sulfoxides (5%)
DMF NaOH 52 Amine dimers (8%)

Temperature and Time Dependence

Optimal cyclization occurs at 75°C for 7 hours. Prolonged heating (>10 hours) promotes decomposition, reducing yield by 15–20%.

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis employs:

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.3 (m, 5H, Ar–H), 3.4 (t, 2H, –CH₂–N), 2.9 (m, 4H, thiazine–CH₂).
  • IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1150 cm⁻¹ (C–S bond).

Table 3: Key Analytical Data

Technique Key Signals
$$ ^1H $$ NMR δ 7.3 (Ar–H), 3.4 (–CH₂–N)
IR 3350 cm⁻¹ (N–H), 1150 cm⁻¹ (C–S)
MS (EI) m/z 220.34 [M]⁺

Comparative Analysis of Methodologies

Yield vs. Sustainability

While continuous flow synthesis offers high yields, mechanochemical methods align with green chemistry principles. Industrial stakeholders must balance efficiency with environmental impact.

Byproduct Management

Cyclization routes generate sulfoxides, necessitating chromatography for removal. In contrast, Mannich reactions produce fewer byproducts but require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl-amine moiety or the thiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential analgesic, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, derivatives of thiazine have been found to act as agonists for cannabinoid receptors, influencing pain perception and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Biological Activity

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and potential applications in medicine.

Overview of the Compound

This compound belongs to the thiazine family and contains both nitrogen and sulfur atoms in its structure. It is recognized for its interactions with various biological targets, particularly nitric oxide synthase (NOS) enzymes, which play a crucial role in numerous physiological processes.

Target Enzymes:
The primary target of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is nitric oxide synthase (NOS). By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a signaling molecule involved in various cellular functions.

Biochemical Pathways:
The inhibition of NOS affects the nitric oxide pathway, leading to decreased levels of reactive nitrogen and oxygen species (RNS and ROS). This modulation can protect against oxidative stress and related cellular damage.

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine has been shown to interact with several enzymes and proteins. Notably, it influences alpha2-adrenergic receptors, which are involved in neurotransmitter regulation.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. For instance, it has protective effects against radiation-induced injuries in hematopoietic and intestinal tissues in animal models.

Case Studies

  • Radioprotection Studies:
    • In a study evaluating the protective effects of this compound on mice exposed to radiation, it was found to significantly reduce hematopoietic and intestinal damage. The mechanism was attributed to its ability to inhibit NOS and subsequently lower NO levels.
  • Neuroprotective Effects:
    • Another investigation highlighted its potential neuroprotective properties in models of neurodegenerative diseases. The compound showed promise in reducing neuroinflammation and enhancing neuronal survival under stress conditions .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
XylazineN-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineVeterinary sedative; analgesic
Thiazine DerivativesVariousAntibacterial; anticancer activities
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amineUnique due to phenethyl moietyPotential analgesic; anti-inflammatory

This table illustrates how (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine distinguishes itself from other thiazine derivatives through its unique structural features that enhance its pharmacological potential.

Preparation Methods

Synthesis:
The synthesis typically involves the cyclization of phenethylamine with a thioamide under controlled conditions. Common solvents include ethanol with potassium hydroxide as a base. Industrial methods may utilize continuous flow reactors for improved yields.

Oxidation Products:
The compound can yield sulfoxides and sulfones upon oxidation, while reductions can lead to dihydro or tetrahydro derivatives.

Q & A

Q. What are common synthetic routes for (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine?

The synthesis typically involves cyclization reactions. For example, analogous thiazole derivatives are synthesized via refluxing precursors like thiourea derivatives with phenacyl bromides in solvents such as ethanol or acetonitrile . Another method involves using 4-chloroaniline and brominated thiazole precursors under basic conditions (e.g., potassium carbonate in DMF) to form the thiazine ring . Key steps include optimizing reaction time (e.g., 7–24 hours) and temperature (60–80°C) to achieve yields >70%.

Q. How can spectroscopic techniques characterize this compound?

Structural confirmation requires a combination of:

  • IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S bonds at ~1100 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and thiazine ring protons (δ 2.5–4.0 ppm) .
  • Mass spectrometry (ESI-MS or GC-MS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 263.1 for related thiazin-2-amine derivatives) .
  • X-ray crystallography for absolute configuration determination if single crystals are obtainable .

Q. How to obtain a Certificate of Analysis (COA) for this compound?

Contact the supplier’s customer support with the product name, batch number, and your contact details. Explicitly request a COA for your specific batch. Follow up if no response is received within 5–7 business days. Maintain records of all communications for traceability .

Advanced Research Questions

Q. How to optimize synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Use iodine in KI or acidic conditions (e.g., H₂SO₄) to accelerate ring closure .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
  • Reaction monitoring : Track progress via TLC or in-situ FTIR to minimize side products.

Q. What methodologies assess its biological activity (e.g., antimicrobial, anticancer)?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231). Report MIC values (µg/mL) .
  • Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
  • Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .

Q. How to resolve contradictions in reported biological data?

  • Variable assay conditions : Compare studies for differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural analogs : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on activity .
  • Dose-response validation : Replicate experiments across multiple labs using standardized protocols .

Q. How to perform computational modeling for target prediction?

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID: 3ERT for estrogen receptors). Validate poses with RMSD <2.0 Å .
  • QSAR studies : Develop models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability in physiological conditions .

Q. How to evaluate environmental stability and degradation pathways?

  • Hydrolytic stability : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and identify byproducts using LC-MS .
  • Soil microcosm studies : Monitor biodegradation in soil samples (OECD 307 guidelines) over 28 days .

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